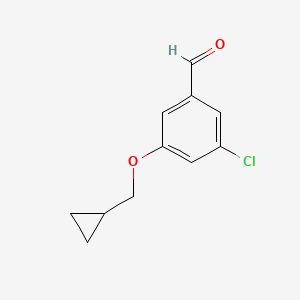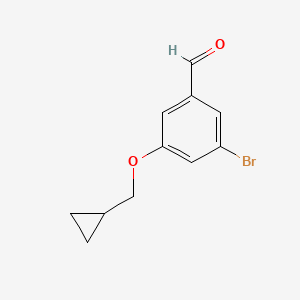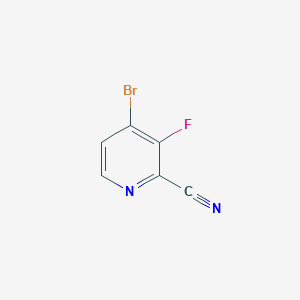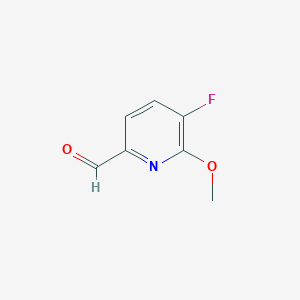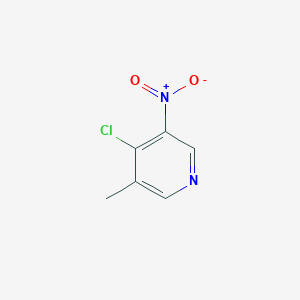
4-Chloro-3-methyl-5-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Chloro-3-methyl-5-nitropyridine” is a chemical compound with the molecular formula C6H5ClN2O2 . It is used in chemical synthesis studies .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis
The molecular weight of “4-Chloro-3-methyl-5-nitropyridine” is 172.57 . The InChI key is HWZUMEVIIGNXGM-UHFFFAOYSA-N .Chemical Reactions Analysis
The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .Physical And Chemical Properties Analysis
“4-Chloro-3-methyl-5-nitropyridine” has a melting point of 45-50 °C . Its density is predicted to be 1.489±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyridine Derivatives
4-Chloro-3-methyl-5-nitropyridine can be used in the synthesis of various pyridine derivatives. For instance, it can be used in the malonation of 2-chloro-5-nitropyridine with diethyl alkylmalonates . This compound was the intermediate for a synthesis of d-pseuclo-conhydrine .
Production of Nitropyridines
Nitropyridines, including 4-Chloro-3-methyl-5-nitropyridine, can be produced by reacting pyridine and substituted pyridines with N2O5 in an organic solvent . The resulting N-nitropyridinium ion can then be reacted with SO2/HSO3– in water to obtain 3-nitropyridine .
Synthesis of Imidazo[4,5-c]pyridines
From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . This process involves the use of 4-Chloro-3-methyl-5-nitropyridine as a starting material .
Production of 2-Substituted-5-Nitro-Pyridines
4-Chloro-3-methyl-5-nitropyridine can be used in the production of a series of 2-substituted-5-nitro-pyridines . This is achieved through a two-step reaction involving 3-nitropyridine and 5-nitropyridine-2-sulfonic acid .
Substitution with Ammonia and Amines
4-Chloro-3-methyl-5-nitropyridine can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group . This results in a series of 4-substituted-2-alkylamino-5-nitropyridines .
Nonlinear Optical Applications
Organic nonlinear optical (NLO) single crystals, which can be derived from 4-Chloro-3-methyl-5-nitropyridine, have a wide range of applications. These include high-density optical data storage, electro-optical modulation, frequency conversion, laser devices, and THz generation and detection .
Synthesis of Azaindoles
4-Chloro-3-methyl-5-nitropyridine may be used as a starting material in the synthesis of ethyl 6-azaindole-2-carboxylate and also 3-substituted azaindoles .
Safety and Hazards
Wirkmechanismus
Target of Action
Nitropyridines, a class of compounds to which 4-chloro-3-methyl-5-nitropyridine belongs, are known to interact with various biological targets . The specific targets can vary depending on the exact structure of the nitropyridine and its substituents .
Mode of Action
Nitropyridines are generally synthesized through a reaction mechanism involving a [1,5] sigmatropic shift . . This could potentially influence the interaction of 4-Chloro-3-methyl-5-nitropyridine with its targets.
Biochemical Pathways
Nitropyridines are known to be involved in various chemical reactions, including suzuki–miyaura cross-coupling , which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
Safety data sheets indicate that the compound may cause skin and eye irritation, and may be toxic if swallowed . These properties could potentially impact the bioavailability of the compound.
Result of Action
Safety data sheets indicate that the compound may cause skin and eye irritation, and may be toxic if swallowed . These effects are likely the result of the compound’s interaction with its targets.
Action Environment
The action of 4-Chloro-3-methyl-5-nitropyridine can be influenced by various environmental factors. For instance, safety data sheets recommend using the compound only in well-ventilated areas and avoiding the formation of dust . These recommendations suggest that the compound’s action, efficacy, and stability could be affected by factors such as air quality and physical form.
Eigenschaften
IUPAC Name |
4-chloro-3-methyl-5-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-8-3-5(6(4)7)9(10)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICURSLPRBHCAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methyl-5-nitropyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

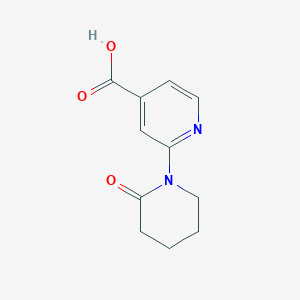
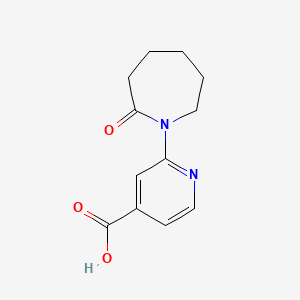
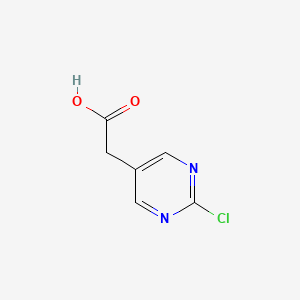
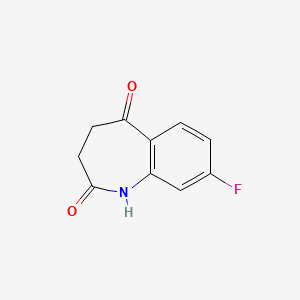

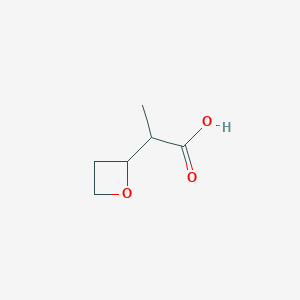


![8-(Methylsulfonyl)-1,8-diazaspiro[4.5]decane](/img/structure/B7966812.png)
![1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane](/img/structure/B7966813.png)
